The scientific interest in Hexahydro-1H-furo[3,4-c]pyrrole primarily stems from its potential applications in various research fields:
Derivatives of this compound have been investigated for their potential biological activities, including anticancer properties. One study explored the synthesis and evaluation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as PARP-1 inhibitors, enzymes involved in DNA repair, for their potential as anticancer agents [].
The unique ring structure of Hexahydro-1H-furo[3,4-c]pyrrole makes it an interesting building block for the synthesis of more complex molecules. Researchers have explored its utilization as a precursor for the synthesis of various heterocyclic compounds with potential applications in drug discovery and material science [].
Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic compound characterized by its unique structural framework, consisting of a furan and pyrrole moiety fused together. Its molecular formula is , and it has a molar mass of approximately 113.16 g/mol. This compound exists in various stereoisomeric forms, with the (3aR,6aS) configuration being one of the most studied. Hexahydro-1H-furo[3,4-c]pyrrole is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties and biological activities .
Research has indicated that hexahydro-1H-furo[3,4-c]pyrrole exhibits notable biological activities. It has been evaluated for:
The synthesis of hexahydro-1H-furo[3,4-c]pyrrole can be achieved through various methods:
Hexahydro-1H-furo[3,4-c]pyrrole finds applications in various fields:
Interaction studies involving hexahydro-1H-furo[3,4-c]pyrrole have focused on its binding affinity with biological targets:
Several compounds share structural similarities with hexahydro-1H-furo[3,4-c]pyrrole. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | 1.00 |
| (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | 0.97 |
| Octahydrofuro[3,4-c]pyridine hydrochloride | C9H14N2O | 0.90 |
| 4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride | C12H17NO2 | 0.83 |
Hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific bicyclic structure and promising biological activities that differentiate it from other similar compounds. Its potential as a therapeutic agent continues to drive research interest in this area.
Hexahydro-1H-furo[3,4-c]pyrrole features a fused bicyclic system where the pyrrole ring is saturated (hexahydro), and the furan ring remains unsaturated. The numbering follows IUPAC conventions, with the fused atoms shared between the two rings. The compound exists in stereoisomeric forms, including cis and trans configurations, depending on the spatial arrangement of substituents.
| Parameter | Value |
|---|---|
| IUPAC Name | 3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Numbers | 60889-32-9 (neutral), 57710-36-8 (HCl) |
| SMILES | C1C2COCC2CN1 |
| InChI Key | HQQVXVKQOPZRBJ-UHFFFAOYSA-N |
Data compiled from PubChem , Sigma-Aldrich , and EvitaChem .
The compound is also referred to as:
Stereoisomers differ in the configuration of the fused bicyclic system, with cis and trans forms exhibiting distinct reactivity and biological activity.
The study of fused heterocyclic compounds dates to the 19th century, with early work on pyrrole and furan derivatives. The synthesis of bicyclic systems like indole (fused benzene-pyrrole) and benzofuran (fused benzene-furan) laid the foundation for modern heterocyclic chemistry. Hexahydro-1H-furo[3,4-c]pyrrole emerged as a saturated analog of unsaturated furo-pyrrole systems, offering unique steric and electronic properties.
Key synthetic approaches include:
These methods highlight the compound’s versatility in constructing complex scaffolds.
Hexahydro-1H-furo[3,4-c]pyrrole serves as a key intermediate in synthesizing:
The compound’s fused bicyclic structure is a privileged scaffold in drug discovery. Its derivatives are investigated for:
Despite its utility, challenges persist in stereoselective synthesis and functionalization. Recent advances in catalytic systems (e.g., silver(I)-mediated cyclization ) and asymmetric catalysis address these limitations, enabling access to enantioenriched derivatives.
Hexahydro-1H-furo[3,4-c]pyrrole represents a saturated bicyclic heterocyclic compound characterized by its unique fused ring architecture [1]. The molecular formula C₆H₁₁NO with a molecular weight of 113.16 grams per mole establishes this compound as a relatively small bicyclic system containing both nitrogen and oxygen heteroatoms [1]. The structural framework consists of a tetrahydrofuran ring fused to a pyrrolidine ring at positions 3 and 4, creating a rigid bicyclic scaffold that imposes significant conformational constraints on the molecule [2].
The fused ring system of hexahydro-1H-furo[3,4-c]pyrrole consists of a five-membered tetrahydrofuran ring and a five-membered pyrrolidine ring sharing two adjacent carbon atoms [2]. This [3,4-c] fusion pattern creates a cis-fused bicyclic structure where the rings are connected at carbon positions 3 and 4 of the furan ring and positions 3a and 6a of the pyrrole ring [1]. The ring fusion results in two stereogenic centers at positions 3a and 6a, which are bridgehead carbons that cannot undergo inversion [1].
The molecular architecture demonstrates restricted rotational freedom with zero rotatable bonds, as indicated by computational analysis [1]. The fused ring system exhibits characteristics typical of saturated bicyclic heterocycles, where the presence of heteroatoms influences both the electronic distribution and the conformational behavior of the molecule [3]. The tetrahydrofuran ring contributes an oxygen atom that serves as a hydrogen bond acceptor, while the pyrrolidine ring provides a nitrogen atom that can function as both a hydrogen bond donor and acceptor [1].
The structural rigidity imposed by the bicyclic framework prevents free rotation around the carbon-carbon bonds within the rings, resulting in a well-defined three-dimensional structure [4]. This structural constraint is fundamental to understanding the stereochemical properties and conformational behavior of the compound [4].
Conformational analysis of hexahydro-1H-furo[3,4-c]pyrrole reveals that the bicyclic structure adopts a relatively rigid conformation due to the constraints imposed by the fused ring system [5]. The saturated nature of both rings allows for some degree of puckering, but the fusion pattern significantly limits the available conformational space [5]. Studies of similar bicyclic heterocycles indicate that the conformational preferences are governed by ring strain minimization and steric interactions between substituents [5].
The tetrahydrofuran ring typically adopts an envelope or twist conformation to minimize ring strain, while the pyrrolidine ring shows similar conformational preferences [6]. The fusion of these two rings creates additional constraints that favor specific conformational arrangements [6]. Nuclear magnetic resonance studies of related bicyclic systems demonstrate that conformational equilibria can be studied through variable temperature experiments, which reveal the energy barriers for conformational interconversion [7].
Ring strain calculations for bicyclic saturated heterocycles suggest that five-membered rings generally exhibit relatively low strain energies compared to smaller rings [8]. The presence of heteroatoms can influence the preferred bond angles and contribute to the overall conformational stability [8]. Molecular dynamics simulations of similar bicyclic structures indicate that the conformational behavior is influenced by both intramolecular interactions and the electronic properties of the heteroatoms [9].
The (3aR,6aS)-stereoisomer configuration represents the specific spatial arrangement of substituents around the two stereogenic centers in hexahydro-1H-furo[3,4-c]pyrrole [1]. The stereochemical designation indicates that the hydrogen atom at position 3a has the R configuration, while the hydrogen atom at position 6a possesses the S configuration according to the Cahn-Ingold-Prelog priority rules [1]. This particular stereoisomer is also referred to as the cis-hexahydro-1H-furo[3,4-c]pyrrole based on the relative spatial relationship between the substituents [10].
The systematic International Union of Pure and Applied Chemistry name for this stereoisomer is (3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole, which reflects the absolute configuration assignments [1]. The Structure-Data File representation and InChI notation provide standardized methods for encoding the three-dimensional structural information, with the InChI string InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ specifically indicating the stereochemical configuration [1].
The (3aR,6aS)-configuration results in a specific three-dimensional arrangement that influences the compound's physical and chemical properties [11]. This stereoisomer exhibits distinct nuclear magnetic resonance spectroscopic characteristics that allow for its identification and differentiation from other possible stereoisomers [11]. The relative configuration is maintained due to the rigid bicyclic framework, which prevents racemization under normal conditions [11].
Cis-trans isomerism in hexahydro-1H-furo[3,4-c]pyrrole arises from the restricted rotation around the carbon-carbon bonds in the fused ring system [4]. The bicyclic structure creates a situation where the relative positions of substituents on the bridgehead carbons determine the overall stereochemical configuration [4]. In the cis-isomer, corresponding to the (3aR,6aS)-configuration, the hydrogen atoms on the bridgehead carbons are oriented on the same face of the molecular framework [12].
The trans-isomer would theoretically place the bridgehead hydrogens on opposite faces of the bicyclic system, but such a configuration is geometrically unfavorable due to the constraints imposed by the five-membered ring fusion [12]. The cis-fused arrangement is thermodynamically preferred because it minimizes ring strain and allows for optimal bond angles around the bridgehead positions [4].
Experimental studies of related bicyclic systems demonstrate that cis-trans equilibria can be influenced by temperature and solvent effects [7]. However, in the case of hexahydro-1H-furo[3,4-c]pyrrole, the rigid bicyclic structure effectively locks the molecule in the cis-configuration, preventing interconversion between stereoisomers [4]. This conformational rigidity is a characteristic feature of fused five-membered ring systems and contributes to the stereochemical stability of the compound [4].
The determination of relative and absolute stereochemistry in hexahydro-1H-furo[3,4-c]pyrrole relies on advanced spectroscopic techniques and computational methods [13]. Nuclear magnetic resonance spectroscopy, particularly two-dimensional correlation spectroscopy techniques, provides essential information about the spatial relationships between atoms within the molecule [14]. Nuclear Overhauser Effect Spectroscopy and Rotating Frame Overhauser Effect Spectroscopy experiments can reveal through-space interactions that confirm the relative stereochemical configuration [13] [15].
Carbon-13 nuclear magnetic resonance chemical shift analysis offers valuable insights into the stereochemical environment around each carbon atom [13]. The chemical shifts of the bridgehead carbons are particularly diagnostic for determining the relative configuration, as they are sensitive to the local electronic environment created by the specific stereochemical arrangement [13]. Comparison of experimental chemical shifts with calculated values using density functional theory methods can provide confirmation of the proposed stereochemical assignment [13].
X-ray crystallography represents the definitive method for absolute stereochemical determination when suitable crystals can be obtained [16]. The three-dimensional electron density maps generated by X-ray diffraction analysis provide unambiguous information about the spatial arrangement of all atoms within the molecule [16]. For compounds that do not readily crystallize, alternative approaches such as chemical correlation with compounds of known absolute configuration or circular dichroism spectroscopy can be employed [17].
The use of chiral auxiliary reagents or derivatization with optically active compounds can facilitate the determination of absolute stereochemistry through comparison of spectroscopic data [17]. Computational approaches, including ab initio calculations of nuclear magnetic resonance parameters and optical rotation values, provide supporting evidence for stereochemical assignments [18].
The physicochemical parameters of hexahydro-1H-furo[3,4-c]pyrrole demonstrate the characteristics typical of small bicyclic heterocycles containing both nitrogen and oxygen atoms [1]. The molecular weight of 113.16 grams per mole places this compound in the category of low molecular weight heterocycles with potential for diverse chemical applications [1].
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 113.16 g/mol | PubChem calculation [1] |
| Exact Mass | 113.084063974 Da | Mass spectrometry [1] |
| XLogP3-AA | -0.3 | Computational prediction [1] |
| Hydrogen Bond Donors | 1 | Structural analysis [1] |
| Hydrogen Bond Acceptors | 2 | Structural analysis [1] |
| Topological Polar Surface Area | 21.3 Ų | Computational analysis [1] |
| Heavy Atom Count | 8 | Molecular composition [1] |
| Rotatable Bond Count | 0 | Conformational analysis [1] |
The XLogP3-AA value of -0.3 indicates that hexahydro-1H-furo[3,4-c]pyrrole exhibits moderate hydrophilicity, suggesting favorable water solubility characteristics [1]. The presence of one hydrogen bond donor and two hydrogen bond acceptors reflects the compound's capacity for intermolecular hydrogen bonding interactions [1]. The topological polar surface area of 21.3 square angstroms indicates a relatively polar molecule despite its small size [1].
The complexity value of 84.5 as calculated by computational methods reflects the structural intricacy introduced by the bicyclic framework and the presence of two stereogenic centers [1]. The formal charge of zero indicates that the molecule exists as a neutral species under normal conditions [1]. The absence of rotatable bonds confirms the rigid nature of the bicyclic structure [1].
The comparison between predicted and experimental properties of hexahydro-1H-furo[3,4-c]pyrrole reveals the accuracy and limitations of computational prediction methods for bicyclic heterocycles [19]. Modern computational chemistry approaches, including density functional theory calculations and machine learning-based property prediction algorithms, provide valuable estimates for physicochemical parameters when experimental data are limited [20] [21].
Molecular modeling studies using quantum chemical methods can predict geometric parameters, electronic properties, and thermodynamic characteristics with reasonable accuracy [18]. The three-dimensional structure optimization through density functional theory calculations provides insights into bond lengths, bond angles, and dihedral angles that define the molecular geometry [18]. Comparison with experimental nuclear magnetic resonance data validates the accuracy of these computational predictions [18].
Property prediction software packages utilize various algorithms to estimate physicochemical parameters based on molecular structure [20] [21]. The accuracy of these predictions depends on the availability of training data for similar molecular structures and the sophistication of the underlying computational models [19]. For bicyclic heterocycles like hexahydro-1H-furo[3,4-c]pyrrole, the prediction accuracy is generally high for basic properties such as molecular weight and elemental composition, but may be less reliable for complex properties such as solubility and biological activity [19].
Machine learning approaches combined with large chemical databases have improved the accuracy of property predictions for heterocyclic compounds [19]. The integration of experimental data with computational predictions creates a comprehensive understanding of the compound's properties and behavior [19]. Continuous refinement of prediction algorithms through comparison with experimental results enhances the reliability of computational methods for property estimation [21].
Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for the structural elucidation and characterization of Hexahydro-1H-furo[3,4-c]pyrrole. Both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy provide essential information regarding the molecular framework, stereochemistry, and conformational dynamics of this bicyclic heterocycle.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton Nuclear Magnetic Resonance spectrum of Hexahydro-1H-furo[3,4-c]pyrrole exhibits characteristic signals that enable unambiguous structural identification [1] [2]. The nitrogen-hydrogen proton typically appears as a broad signal in the region of 3.5-5.0 parts per million, often exhibiting exchange behavior with deuterated solvents. The bridgehead carbon-hydrogen protons manifest as complex multiplets in the 3.0-4.0 parts per million range, with coupling constants of 6-8 hertz providing stereochemical information about the ring junction geometry.
The pyrrolidine ring methylene protons generate overlapping multiplets in the 2.5-3.5 parts per million region, characterized by geminal coupling constants of 8-12 hertz. These signals provide valuable information regarding ring conformation and flexibility. The furan ring methylene protons appear distinctively downfield at 3.8-4.5 parts per million due to the deshielding effect of the oxygen atom, exhibiting coupling patterns typical of etheral methylene groups [3] [4].
Certificate of Analysis data from commercial suppliers indicates that structural consistency can be verified through proton Nuclear Magnetic Resonance with purities exceeding 97.0 percent [1]. The spectral complexity arising from the bicyclic nature of the compound requires careful analysis of coupling patterns and integration ratios to confirm structural assignments.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns for the various carbon environments within the molecule [5] [6]. The bridgehead quaternary carbons typically resonate in the 55-65 parts per million range, while the bridgehead methine carbons appear at 45-55 parts per million. These signals are diagnostic for the bicyclic fusion pattern and stereochemical orientation.
The pyrrolidine ring methylene carbons exhibit chemical shifts in the 25-35 parts per million region, consistent with saturated aliphatic environments adjacent to nitrogen. The furan ring methylene carbons appear at 30-40 parts per million, while the ether linkage carbons resonate further downfield at 65-75 parts per million due to the oxygen deshielding effect [7] [5].
Comparative studies with related furo-pyrrole systems demonstrate that carbon-13 chemical shifts can be predicted within 0.5 parts per million using additive substituent effects, making this technique valuable for confirming structural assignments and detecting impurities [6].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for Hexahydro-1H-furo[3,4-c]pyrrole [3] [8] [9]. The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the molecular formula C₆H₁₁NO with a molecular weight of 113.16 daltons.
Electron Impact Mass Spectrometry
Under electron impact conditions, the molecular ion typically exhibits low to medium intensity (5-25 percent relative intensity) due to facile fragmentation of the saturated heterocyclic rings. The base peak commonly appears at mass-to-charge ratio 84, resulting from loss of a formyl group (29 daltons) or at mass-to-charge ratio 68 from loss of a C₂H₅NO fragment (45 daltons) [8] [9].
Major fragmentation pathways include ring opening processes that generate characteristic ions at mass-to-charge ratio 41, corresponding to C₃H₅⁺ or C₂H₃N⁺ fragments. These fragmentation patterns provide structural confirmation and can distinguish between different regioisomers or stereoisomers of the furo-pyrrole system.
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry typically provides enhanced molecular ion stability, with the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 114 serving as the base peak under positive ionization conditions [3]. This technique proves particularly valuable for purity assessment and quantitative analysis, as the molecular ion intensity remains relatively constant across different concentration ranges.
High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation. The exact mass for C₆H₁₁NO is 113.084064 daltons, providing unambiguous molecular formula assignment when measured with sub-parts-per-million accuracy [10].
Vibrational spectroscopy techniques provide complementary information regarding functional groups and molecular vibrations in Hexahydro-1H-furo[3,4-c]pyrrole [11] [12] [13]. The infrared and Raman spectra exhibit characteristic absorption bands that enable functional group identification and structural confirmation.
Infrared Spectroscopy
The infrared spectrum of Hexahydro-1H-furo[3,4-c]pyrrole displays distinctive absorption bands characteristic of the saturated heterocyclic framework. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption in the 3200-3500 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding interactions and conformational effects [11] [13].
Aliphatic carbon-hydrogen stretching vibrations dominate the 2850-3050 cm⁻¹ region, with symmetric and asymmetric stretching modes providing information about the methylene group environments. The carbon-nitrogen stretching vibrations appear in the 1000-1350 cm⁻¹ range, while carbon-oxygen stretching modes are observed at 1050-1150 cm⁻¹ [12].
The fingerprint region below 1500 cm⁻¹ contains characteristic bands for methylene scissoring (1450-1470 cm⁻¹), nitrogen-hydrogen bending (1500-1600 cm⁻¹), and various ring deformation modes (400-900 cm⁻¹). These low-frequency vibrations provide molecular fingerprinting capabilities for compound identification [14].
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The carbon-carbon stretching vibrations appear strongly in Raman spectra within the 800-1300 cm⁻¹ range, while ring breathing modes exhibit characteristic frequencies in the 600-900 cm⁻¹ region [14].
X-ray crystallography represents the definitive technique for absolute structural determination of Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives [15] [16] [17] [18]. Single crystal diffraction analysis provides precise bond lengths, bond angles, and conformational parameters that complement solution-phase spectroscopic data.
Crystallographic Parameters
Related bicyclic heterocycles exhibit typical crystallographic parameters that can guide structural expectations for Hexahydro-1H-furo[3,4-c]pyrrole. Carbon-carbon bond lengths typically range from 1.52-1.55 Ångströms for saturated carbon centers, while carbon-nitrogen bonds measure 1.47-1.50 Ångströms. Carbon-oxygen bond lengths in the furan ring system typically fall within 1.43-1.46 Ångströms [16] [17].
Crystal packing studies reveal hydrogen bonding patterns involving the nitrogen-hydrogen group, which influence both solid-state stability and dissolution behavior. The bicyclic framework generally adopts envelope or twist conformations that minimize ring strain while accommodating the geometric constraints of the fused ring system [15] [18].
Conformational Analysis
X-ray crystallographic studies of related compounds demonstrate that the pyrrolidine ring typically adopts envelope conformations with puckering parameters that depend on substituent effects and crystal packing forces. The furan ring maintains near-planarity, with deviation from planarity generally less than 0.02 Ångströms [16] [18].
The ring junction geometry provides crucial stereochemical information, with cis and trans isomers exhibiting distinctly different crystallographic parameters. These structural differences translate into recognizable spectroscopic signatures that enable stereochemical assignment in solution [17].
Chromatographic separation methods play essential roles in the purification, analysis, and quality control of Hexahydro-1H-furo[3,4-c]pyrrole [19] [20] . Both liquid and gas chromatographic techniques offer distinct advantages for different analytical objectives.
High Performance Liquid Chromatography
High Performance Liquid Chromatography represents the primary technique for purity analysis and method development for Hexahydro-1H-furo[3,4-c]pyrrole [19] . Reversed-phase chromatography using C18 stationary phases provides excellent separation efficiency for the compound and its potential impurities.
Typical retention times range from 5-15 minutes using acetonitrile-water gradient elution systems, with ultraviolet detection at 210-280 nanometers enabling sensitive quantitative analysis [19]. The compound exhibits moderate retention on reversed-phase columns due to its balanced hydrophilic-lipophilic properties, with retention factors that can be optimized through mobile phase composition adjustment.
Method development studies demonstrate that gradient elution from 1:99 to 50:50 acetonitrile:water over 40 minutes provides baseline resolution of stereoisomeric forms and related impurities [19]. Detection limits in the microgram per milliliter range enable trace impurity analysis and stability monitoring applications.
Gas Chromatography
Gas chromatography offers complementary separation capabilities, particularly for volatile derivatives and thermal decomposition studies [20] . The compound exhibits suitable volatility for direct gas chromatographic analysis, with retention times typically ranging from 8-20 minutes depending on column type and temperature program.
Commercial Certificate of Analysis data indicates that gas chromatographic purity determinations can achieve 98.89 percent purity with appropriate method optimization [2]. Column temperatures between 80-250°C enable effective separation while minimizing thermal decomposition, making this technique valuable for monitoring synthetic reactions and purification processes.
The technique proves particularly useful for analyzing thermal decomposition products and volatile impurities that may not be readily detected by High Performance Liquid Chromatography methods [20].
Thermal analysis techniques provide crucial information regarding the thermal stability, phase transitions, and decomposition behavior of Hexahydro-1H-furo[3,4-c]pyrrole [22] [23] [24]. These methods are essential for establishing storage conditions, processing parameters, and stability profiles.
Thermogravimetric Analysis
Thermogravimetric Analysis enables quantitative assessment of mass loss as a function of temperature, providing detailed information about thermal decomposition pathways and kinetics [22] [24]. Studies of related pyrrole compounds demonstrate that decomposition typically occurs in distinct stages, with onset temperatures ranging from 150-300°C depending on structural features and atmospheric conditions.
The technique reveals that mass loss profiles typically exhibit 80-95 percent total mass loss upon complete thermal decomposition, with characteristic decomposition temperatures that can serve as identity confirmation parameters [22]. Kinetic analysis of decomposition rates provides activation energies and reaction mechanisms that guide stability prediction and shelf-life determination.
Pyrolysis products identified through coupled Thermogravimetric Analysis-Gas Chromatography/Mass Spectrometry reveal fragmentation pathways that correlate with electron impact mass spectrometry data, providing mechanistic insight into thermal decomposition processes [22].
Differential Scanning Calorimetry
Differential Scanning Calorimetry provides complementary thermal characterization through measurement of heat flow changes during thermal transitions [23] [24]. The technique enables determination of melting points, typically ranging from 80-120°C for structurally related compounds, and identification of polymorphic transitions that may affect physical stability.
Thermal decomposition processes typically exhibit endothermic transitions with peak temperatures between 200-350°C and enthalpy changes that reflect the extent of bond-breaking processes [22] [23]. The technique proves particularly valuable for establishing thermal processing conditions and identifying optimal storage temperatures.
Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry instruments enable comprehensive thermal characterization with minimal sample consumption, making the technique suitable for early-stage compound evaluation when material availability is limited [23].